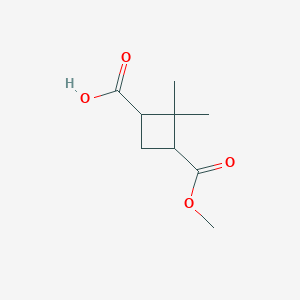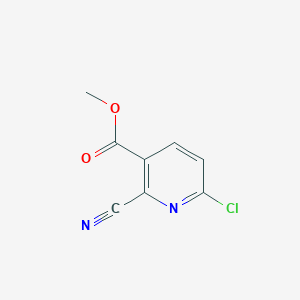
Methyl 6-chloro-2-cyanonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-cyanonicotinate typically involves the chlorination of methyl nicotinate followed by the introduction of a cyano group. One common method includes the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with cyanogen bromide to introduce the cyano group. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: Methyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 6-amino-2-cyanonicotinate derivatives.
Reduction: Formation of 6-chloro-2-aminonicotinate.
Oxidation: Formation of 6-chloro-2-cyanonicotinic acid.
科学的研究の応用
Methyl 6-chloro-2-cyanonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 6-chloro-2-cyanonicotinate is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The presence of the chlorine and cyano groups allows it to participate in nucleophilic substitution and other reactions, facilitating the formation of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.
類似化合物との比較
Methyl nicotinate: Lacks the chlorine and cyano groups, used as a vasodilator in topical applications.
Methyl 6-chloronicotinate: Similar structure but lacks the cyano group, used in organic synthesis.
Methyl 2-chloro-6-methoxynicotinate: Contains a methoxy group instead of a cyano group, used in different synthetic applications.
Uniqueness: Methyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chlorine and cyano groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and other specialized chemicals.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
methyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-7(9)11-6(5)4-10/h2-3H,1H3 |
InChIキー |
MJFYJKBTZAOPLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


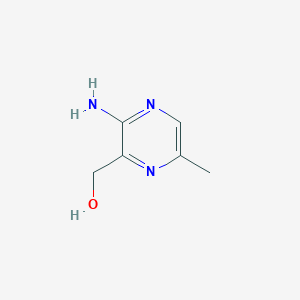
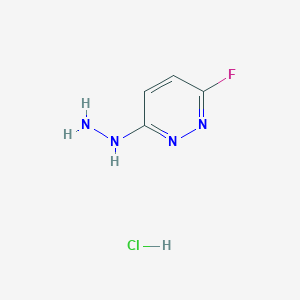

![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
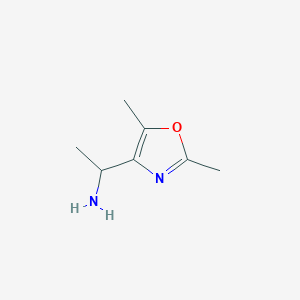
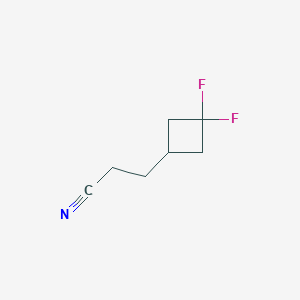
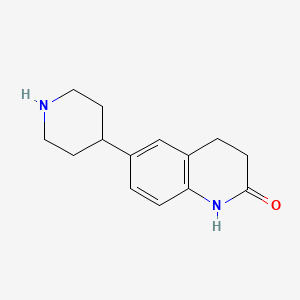

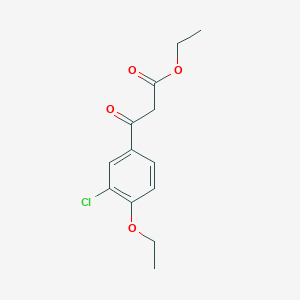
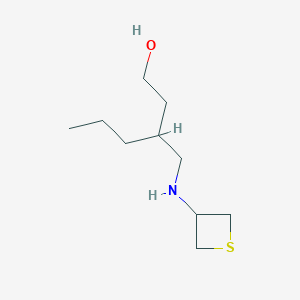
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
